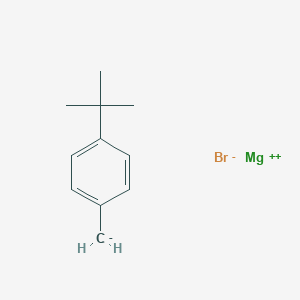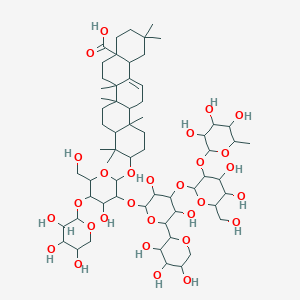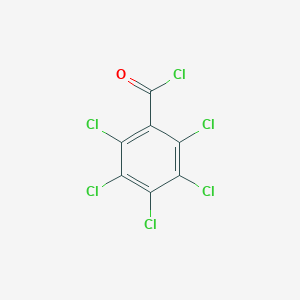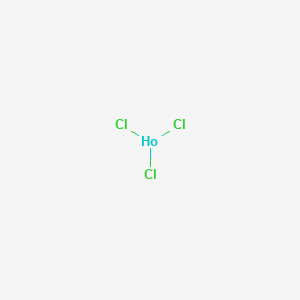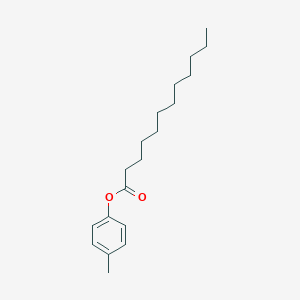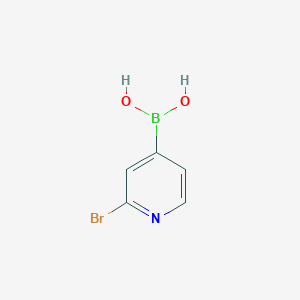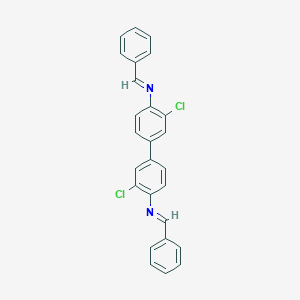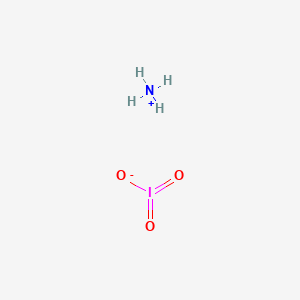
Ammonium iodate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium iodate, also known as this compound, is an inorganic compound with the chemical formula NH4IO3. It is a white, crystalline powder that is soluble in water. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Oxidation of Iodine: : Iodic acid can be prepared by oxidizing iodine (I2) with strong oxidizers such as nitric acid (HNO3), chlorine (Cl2), chloric acid (HClO3), or hydrogen peroxide (H2O2). The reactions are as follows:
- ( I_2 + 6H_2O + 5Cl_2 \rightarrow 2HIO_3 + 10HCl )
- ( 3I_2 + 10HNO_3 \rightarrow 6HIO_3 + 10NO + 2H_2O )
- ( I_2 + HClO_3 \rightarrow HIO_3 + NO + H_2O )
- ( I_2 + H_2O_2 \rightarrow 2HIO_3 + NO + H_2O )
-
Reaction with Ammonium Salts: : Ammonium iodate can be synthesized by reacting iodic acid with ammonium hydroxide (NH4OH) or ammonium carbonate ((NH4)2CO3). The reaction is as follows:
Industrial Production Methods
Industrial production of iodic acid typically involves the oxidation of iodine using concentrated nitric acid or chlorates. This method is scalable and efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Iodic acid is a strong oxidizing agent. It can oxidize various substances, including metals and organic compounds.
Reduction: Under certain conditions, iodic acid can be reduced to iodine or iodide ions.
Substitution: Iodic acid can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, chlorine, chloric acid, hydrogen peroxide.
Reducing Agents: Sulfur dioxide, hydrogen sulfide, and other reducing agents.
Major Products Formed
Oxidation: Iodine pentoxide (I2O5), iodine (I2), and lower oxides of iodine.
Reduction: Iodine (I2) and iodide ions (I-).
Scientific Research Applications
Ammonium iodate, has several scientific research applications:
Analytical Chemistry: Used as a strong acid in titrations and standardization of solutions.
Atmospheric Chemistry: Plays a role in aerosol nucleation and formation of atmospheric particles .
Battery Technology: Enhances the performance of lithium batteries by improving the solid-electrolyte interphase on lithium anodes .
Biological Applications: Used in the determination of nitrogen content in organic compounds and nitrate nitrogen .
Mechanism of Action
Iodic acid exerts its effects primarily through oxidation reactions. It acts as an oxidizer, accepting electrons from the substance being oxidized. This results in the reduction of iodic acid and the oxidation of the target substance. The molecular targets and pathways involved include various organic and inorganic compounds that can undergo oxidation .
Comparison with Similar Compounds
Similar Compounds
- Chloric Acid (HClO3)
- Bromic Acid (HBrO3)
- Periodic Acid (HIO4)
- Hydroiodic Acid (HI)
Uniqueness
Iodic acid is unique due to its stability and strong oxidizing properties. Unlike chloric and bromic acids, iodic acid is more stable and can be isolated as a solid. It also has a higher oxidation state of iodine (+5), making it a powerful oxidizing agent .
Properties
CAS No. |
13446-09-8 |
|---|---|
Molecular Formula |
H4INO3 |
Molecular Weight |
192.941 g/mol |
IUPAC Name |
azane;iodic acid |
InChI |
InChI=1S/HIO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |
InChI Key |
ZRDJERPXCFOFCP-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]I(=O)=O |
Canonical SMILES |
N.OI(=O)=O |
Key on ui other cas no. |
13446-09-8 |
Pictograms |
Oxidizer; Irritant |
Synonyms |
Ammonium iodine oxide-18O3; Iodic-18O3 Acid Ammonium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


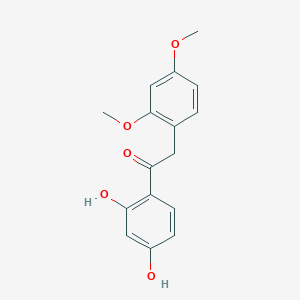


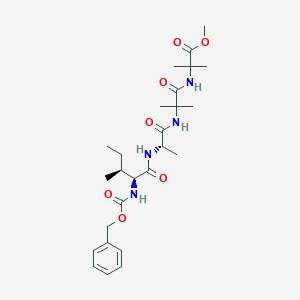
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)

